Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with significant relevance in medicinal chemistry. It is classified under pyrrolopyridine derivatives, which are known for their biological activities, particularly in the context of cancer therapeutics and other pharmaceutical applications. The compound's molecular formula is with a molecular weight of approximately 176.17 g/mol .
The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step processes that include cyclization reactions and the use of various reagents. One common method utilizes cyclization from appropriate precursors under controlled conditions, often employing solvents like methanol and catalysts such as methanesulfonic acid .
The synthetic route generally follows these steps:
Optimization of reaction conditions is crucial to enhance yield and purity while minimizing by-products .
The molecular structure of methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate features a fused bicyclic system comprising a pyrrole and pyridine ring. The structural representation can be expressed using various notations:
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-6-7(11-8)4-5-10-6/h2-5,10H,1H3
COC(=O)c1ccc2[nH]ccc2n1
The compound has notable structural characteristics:
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate participates in several chemical reactions typical for heterocyclic compounds:
The reactivity patterns are influenced by electronic effects from both nitrogen atoms in the ring system, which can stabilize intermediates during reactions .
The mechanism of action for methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is primarily linked to its interaction with biological targets such as fibroblast growth factor receptors (FGFRs). Compounds in this class have shown inhibitory activity against FGFR signaling pathways, which are implicated in various cancers.
In vitro studies have demonstrated that derivatives exhibit potent inhibition against FGFRs with IC50 values ranging from nanomolar concentrations (e.g., 7 nM for FGFR1) . This highlights their potential as therapeutic agents targeting tumor growth.
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is characterized by:
Key chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and its potential efficacy as a drug candidate .
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate finds applications primarily in medicinal chemistry as a lead compound for developing FGFR inhibitors. Its derivatives are being explored for their anticancer properties due to their ability to modulate critical signaling pathways involved in tumor proliferation and metastasis . Additionally, ongoing research aims to optimize these compounds for improved potency and selectivity against specific cancer types.
Regioselective modification of the fused heterocyclic system in 1H-pyrrolo[3,2-b]pyridine presents significant challenges due to the reactivity of multiple nitrogen atoms and the potential for electrophilic substitution at competing positions (C-2, C-3, or C-5). The 3-position is particularly targeted for carboxylate functionalization due to its electron-rich character and role in biologically active derivatives. Key methodologies include:
Table 1: Regioselective Modification Strategies
Target Position | Reagents/Conditions | Key Intermediate | Application |
---|---|---|---|
C-3 | Duff reaction (HMTA/AcOH) | 1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde | Oxime/triazole hybrids [10] |
C-6 | NBS, then Suzuki coupling | Methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | ACC1 inhibitors [1] |
Core formation | Sonogashira/cyclization | 6-Bromo-pyrrolopyridine derivatives | MPS1 kinase inhibitors [6] |
Esterification at the 3-position is critical for optimizing the physicochemical properties of pyrrolopyridine derivatives. Two primary synthetic routes dominate:
The pyrrole nitrogen (N-1) readily participates in unwanted reactions, necessitating protection during functionalization of other ring positions. Common strategies include:
Table 2: Nitrogen Protection Group Performance
Protecting Group | Installation Reagent | Deprotection Conditions | Yield Range | Compatibility |
---|---|---|---|---|
SEM | SEM-Cl, K₂CO₃ | TFA, CH₂Cl₂, 0-25°C | 85-92% | Suzuki coupling, ester hydrolysis [1] [5] |
Boc | Boc₂O, DMAP | TFA, CH₂Cl₂, 25°C | 78-86% | Pd-mediated amination [6] |
Methyl | CH₃I, NaH | Not required | 90-95% | C-3 lithiation |
Solution-Phase Synthesis remains dominant for large-scale production due to established protocols:
Solid-Phase Synthesis is emerging for combinatorial libraries:
Table 3: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 75-92% [1] [5] | 45-70% [7] |
Purification | Column chromatography/crystallization | TFA cleavage/filtration |
Scalability | Multi-gram (commercial suppliers) | Milligram-scale |
Analog Flexibility | Moderate | High (combinatorial libraries) |
Key Application | Bulk API synthesis (e.g., ACC1 inhibitors) | SAR exploration for kinase inhibitors |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1